N-methyl-N-(4-{6-[2-(methylamino)-1,3-thiazol-4-yl]-2-pyridinyl}-1,3-thiazol-2-yl)amine
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Overview
Description
N-methyl-N-(4-{6-[2-(methylamino)-1,3-thiazol-4-yl]-2-pyridinyl}-1,3-thiazol-2-yl)amine is a complex organic compound featuring a unique structure with multiple heterocyclic rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(4-{6-[2-(methylamino)-1,3-thiazol-4-yl]-2-pyridinyl}-1,3-thiazol-2-yl)amine typically involves multi-step organic reactions. One common approach is the condensation of 2-aminothiazole derivatives with pyridine-2-carbaldehyde, followed by methylation using methyl iodide in the presence of a base such as potassium carbonate. The reaction conditions often require refluxing in an appropriate solvent like ethanol or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is also common in industrial settings .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the pyridine ring using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in medicinal chemistry .
Scientific Research Applications
N-methyl-N-(4-{6-[2-(methylamino)-1,3-thiazol-4-yl]-2-pyridinyl}-1,3-thiazol-2-yl)amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-methyl-N-(4-{6-[2-(methylamino)-1,3-thiazol-4-yl]-2-pyridinyl}-1,3-thiazol-2-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule .
Comparison with Similar Compounds
N-methyl-1-(methylthio)-2-nitroethenamine: Shares similar structural features and is used in the synthesis of heterocyclic compounds.
N-methyl-3,3′-bis(methylamino)dipropylamine: Another compound with multiple methylamino groups, used in various chemical reactions.
Uniqueness: N-methyl-N-(4-{6-[2-(methylamino)-1,3-thiazol-4-yl]-2-pyridinyl}-1,3-thiazol-2-yl)amine is unique due to its combination of thiazole and pyridine rings, which confer specific electronic and steric properties that are advantageous in medicinal chemistry .
Properties
Molecular Formula |
C13H13N5S2 |
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Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-methyl-4-[6-[2-(methylamino)-1,3-thiazol-4-yl]pyridin-2-yl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H13N5S2/c1-14-12-17-10(6-19-12)8-4-3-5-9(16-8)11-7-20-13(15-2)18-11/h3-7H,1-2H3,(H,14,17)(H,15,18) |
InChI Key |
IEPUJRKRSONOFS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=CS1)C2=NC(=CC=C2)C3=CSC(=N3)NC |
Origin of Product |
United States |
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